Methyl 2,4,6-trimethoxybenzoate
Overview
Description
Methyl 2,4,6-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It has a molecular weight of 226.23 and is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for Methyl 2,4,6-trimethoxybenzoate is1S/C11H14O5/c1-13-7-5-8 (14-2)10 (11 (12)16-4)9 (6-7)15-3/h5-6H,1-4H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Methyl 2,4,6-trimethoxybenzoate are not available, similar compounds often undergo reactions like hydrolysis .Physical And Chemical Properties Analysis
Methyl 2,4,6-trimethoxybenzoate has a predicted density of 1.134±0.06 g/cm3 . Its boiling point is predicted to be 343.8±37.0 °C , and it has a flash point of 152°C . The vapor pressure of this compound is 6.85E-05mmHg at 25°C .Scientific Research Applications
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Chemical Synthesis
- Methyl 2,4,6-trimethoxybenzoate is used in chemical synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- The specific methods of application or experimental procedures are not provided .
- There is no available data on the results or outcomes obtained from this application .
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Crystallography
- Methyl 2,4,6-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .
- The three-dimensional crystal packing structures of all four compounds are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .
- The planar aromatic systems appeared to be displaced from each other resulting in the absence of π–π stacking interactions usually found in the structural stacking of aromatic systems .
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Mesomorphic Derivatives Synthesis
- The derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized .
- Their mesomorphic properties have been investigated .
- Lanthanide complexes of the prepared compounds have been obtained .
- Their spectral properties have been studied .
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Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid
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Unusual Hydrolysis
- Methyl 2,4,6-trimethoxybenzoate undergoes an unusual hydrolysis .
- In the typical reaction of hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting ultimately in elimination of methoxide .
- Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol .
- An alternative mechanism is the B Al 2 mechanism, designating “bimolecular base-catalyzed alkyl-oxygen cleavage”. As the name suggests, in this mechanism, the bond between the alkyl group and the oxygen is broken .
- To do this, the hydroxide attacks the methyl carbon in an S N 2 reaction, directly yielding the carboxylate and methanol products .
- Synthesis of Basic Esters
- A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized .
- These compounds have been evaluated for antihypertensive and local anesthetic activity .
- One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .
- No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats .
- All but one of the compounds tested exhibited some degree of local anesthetic activity .
Safety And Hazards
properties
IUPAC Name |
methyl 2,4,6-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARZEQLIHOYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302583 | |
Record name | methyl 2,4,6-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trimethoxybenzoate | |
CAS RN |
29723-28-2 | |
Record name | 29723-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,4,6-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2,4,6-TRIMETHOXYBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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